molecular formula C14H7ClFNO2 B6400810 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% CAS No. 1261960-05-7

4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95%

Cat. No. B6400810
CAS RN: 1261960-05-7
M. Wt: 275.66 g/mol
InChI Key: AAJLWVJOMRDTGO-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% (4-CFCA) is a chlorinated aromatic compound with a wide range of applications in organic chemistry, analytical chemistry, and biochemistry. It is an important intermediate in the synthesis of a variety of organic molecules, and it has been used as a reagent in a variety of analytical and biochemical experiments. In addition, 4-CFCA has been studied for its potential use as a therapeutic agent.

Scientific Research Applications

4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a chromatographic stationary phase, and as a fluorescent probe for the detection of biomolecules. It has also been used to study the structure of proteins and to study the catalytic properties of enzymes. In addition, 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% has been used to study the binding of drugs to their receptors, and it has been used to study the interactions between small molecules and proteins.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% is not well understood. However, it is believed that the compound interacts with proteins and other molecules in the cell by forming hydrogen bonds and hydrophobic interactions. In addition, 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% can form complexes with metal ions, which can then interact with proteins and other molecules in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% are not well understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, including cytochrome P450 enzymes and proteases. In addition, 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The use of 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% has several advantages in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. In addition, 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% can be used to study the structure and function of proteins, and it can be used to study the binding of drugs to their receptors. However, 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% has some limitations in laboratory experiments. It is not as soluble in water as some other compounds, and it can be toxic at high concentrations.

Future Directions

The potential future directions for 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into the synthesis of 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% and its use as a fluorescent probe for the detection of biomolecules could lead to new applications for this compound. Finally, further research into the use of 4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% as an inhibitor of enzymes could lead to new therapeutic agents.

Synthesis Methods

4-Chloro-3-(3-cyano-2-fluorophenyl)benzoic acid, 95% can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Wittig reaction, and the Suzuki reaction. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acid chloride in the presence of an aluminum chloride catalyst. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

properties

IUPAC Name

4-chloro-3-(3-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-12-5-4-8(14(18)19)6-11(12)10-3-1-2-9(7-17)13(10)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJLWVJOMRDTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689850
Record name 6-Chloro-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261960-05-7
Record name 6-Chloro-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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